2,4-Dinitrobenzenebutyric acid

Description

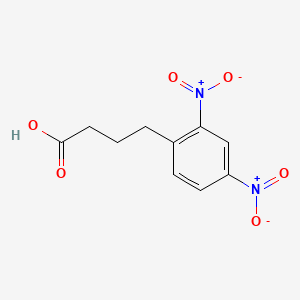

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-dinitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6/c13-10(14)3-1-2-7-4-5-8(11(15)16)6-9(7)12(17)18/h4-6H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEYUZMSQYUAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200131 | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52120-49-7 | |

| Record name | 2,4-Dinitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52120-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052120497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dinitrobenzenebutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzenebutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Developments for 2,4 Dinitrobenzenebutyric Acid

Established and Proposed Chemical Synthetic Routes to 2,4-Dinitrobenzenebutyric Acid

The creation of this compound can be approached from different starting points, primarily involving either the nitration of a pre-existing benzenebutyric acid structure or the construction of the butyric acid chain onto a dinitrated benzene (B151609) ring. These multi-step syntheses require careful control of reaction conditions to achieve the desired isomer. ontosight.ailibretexts.org

The most direct conceptual route to this compound is the double nitration of benzenebutanoic acid. This process falls under the class of electrophilic aromatic substitution. wikipedia.org

The standard procedure for aromatic nitration involves treating the substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. wikipedia.orglibretexts.org

The synthesis pathway proceeds in two stages:

First Nitration: The butyric acid substituent on the benzene ring is an ortho-, para-directing group. Therefore, the first nitration of benzenebutanoic acid predominantly yields 4-nitrobenzenebutanoic acid.

Second Nitration: Introducing a second nitro group is more challenging because the first nitro group is strongly deactivating, making the ring less susceptible to further electrophilic attack. libretexts.org The existing alkyl chain directs the new substituent to the ortho position (position 2), while the nitro group at position 4 directs incoming groups to the meta position (also position 2). The convergence of these directing effects favors the formation of this compound.

However, this method is known to have significant drawbacks, including the use of harsh and corrosive acids, high pollution potential, and often low yields, which can make industrial-scale production problematic. google.com Temperature control is critical, as higher temperatures increase the likelihood of forming multiple nitrated byproducts. libretexts.org

An alternative approach involves starting with a different precursor, such as bibenzyl (1,2-diphenylethane). This method involves nitrating bibenzyl to form 2,2',4,4'-tetranitrobibenzyl, which is then oxidized to break the molecule and yield 2,4-dinitrobenzoic acid. google.com While this produces a related compound, similar oxidative cleavage strategies could be adapted for precursors with longer alkyl chains.

An alternative retrosynthetic approach begins with a dinitrated benzene core and subsequently adds the butyric acid side chain. The common starting material for this route would be 1,3-dinitrobenzene, as direct dinitration of benzene leads primarily to this isomer. libretexts.org

A conventional method for forming a carbon-carbon bond and introducing a carboxylic acid functional group is the Friedel-Crafts acylation . This pathway can be envisioned as follows:

Acylation: 1,3-Dinitrobenzene could be acylated using succinic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would attach a 4-oxo-4-phenylbutanoic acid chain to the ring.

Reduction: The resulting keto group on the side chain must then be reduced to a methylene (B1212753) (-CH₂-) group. Standard reduction methods like the Clemmensen (using zinc-mercury amalgam and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction are employed for this transformation.

More advanced alkylation techniques have also been reported for nitroaromatics. For instance, the alkylation of p-dinitrobenzene has been achieved using trialkylboranes in the presence of a base like potassium tert-butoxide. wiley.com This method demonstrates the feasibility of adding alkyl chains to highly deactivated nitroaromatic rings.

Complex organic molecules are typically built through carefully planned multi-step reaction sequences. libretexts.orgyoutube.com The synthesis of this compound from simple, readily available precursors exemplifies this principle.

Route 1: Nitration of a Phenylalkanoic Acid This is the most direct pathway, as described previously, but suffers from harsh conditions. google.com

Step 1: Start with 4-phenylbutyric acid.

Step 2: Perform a nitration using mixed H₂SO₄/HNO₃ at a controlled temperature to introduce the first nitro group, primarily at the para-position, yielding 4-(4-nitrophenyl)butyric acid. libretexts.org

Step 3: A second, more forceful nitration under more stringent conditions introduces the second nitro group at the 2-position to yield the final product, 4-(2,4-dinitrophenyl)butyric acid.

Route 2: Acylation followed by Nitration This route builds the side chain first and then performs the nitration, potentially offering better control over isomer formation.

Step 1: Benzene is reacted with succinic anhydride via Friedel-Crafts acylation to produce 4-oxo-4-phenylbutanoic acid.

Step 2: The ketone is reduced via Clemmensen or Wolff-Kishner reduction to yield 4-phenylbutyric acid.

Step 3: The resulting 4-phenylbutyric acid is then subjected to the two-step nitration process as described in Route 1 to give the final product.

This approach is often preferred as the nitration of a deactivated ring (as in Route 1's second step) can be inefficient.

Novel Methodologies and Green Chemistry Approaches in this compound Synthesis

Traditional synthesis methods for compounds like this compound often rely on stoichiometric reagents, harsh acids, and high energy inputs, which are misaligned with the principles of green chemistry. acs.org Modern research aims to develop cleaner, safer, and more sustainable alternatives. pjoes.com

Green chemistry emphasizes waste prevention, high atom economy, the use of less hazardous chemicals, and energy efficiency. acs.org For the synthesis of this compound, this translates into several potential areas of improvement:

Alternative Nitration Reagents: The use of mixed acid generates significant acidic waste. Research into solid acid catalysts or milder nitrating agents could offer a greener path.

Solvent Reduction: Performing reactions in environmentally benign solvents like water or, ideally, under solvent-free conditions, is a key goal. mdpi.com

Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can dramatically reduce waste. acs.org For example, developing reusable catalysts for nitration or acylation would be a significant advancement.

Renewable Feedstocks: While not yet prevalent for this specific molecule, a long-term green chemistry goal is to use renewable starting materials, such as those derived from biomass, instead of petroleum-based feedstocks like benzene. pjoes.com For instance, chemists have developed methods to produce adipic acid, a different dicarboxylic acid, from glucose. pjoes.com

One example of a green catalytic approach in a related area is the use of lemon juice and concentrated solar radiation for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, which demonstrates the potential of biocatalysts and renewable energy sources in organic synthesis. nih.gov

Catalytic Systems and Reaction Condition Optimization for Enhanced Yield and Selectivity of this compound

The efficiency of any synthetic route to this compound is highly dependent on the catalytic systems used and the careful optimization of reaction conditions.

In the nitration pathway , sulfuric acid is not just a solvent but a crucial catalyst that generates the active electrophile, the nitronium ion (NO₂⁺). libretexts.org The optimization of this step involves managing a delicate balance.

Temperature: Lower temperatures (e.g., <50°C for a first nitration) are used to prevent over-reaction and the formation of multiple isomers. libretexts.org Higher temperatures are required for the second nitration due to the deactivated ring but must be carefully controlled to avoid decomposition and the formation of trinitrated byproducts. libretexts.org

Reagent Ratio: The ratio of nitric acid to sulfuric acid and the concentration of the acids are fine-tuned to ensure complete reaction while maximizing selectivity for the desired dinitro-isomer.

For the alkylation/acylation pathway , the Lewis acid catalyst (e.g., AlCl₃) in the Friedel-Crafts reaction is paramount. Its role is to activate the acylating agent (succinic anhydride). Optimization here focuses on the molar ratio of the catalyst, the reaction temperature, and the choice of solvent to maximize yield and prevent side reactions.

The following interactive table illustrates how reaction parameters could be optimized for a hypothetical Friedel-Crafts acylation step, a key C-C bond-forming reaction in one of the synthetic routes. The data is representative of typical optimization studies found in organic synthesis research. researchgate.netresearchgate.net

This table demonstrates that increasing the catalyst loading from 1.1 to 2.2 equivalents significantly improves the yield (Entry 1 vs. 2). It also shows that carbon disulfide (CS₂) is a better solvent than nitrobenzene (B124822) for this particular transformation (Entry 2 vs. 3), and that ambient temperature is superior to lower temperatures (Entry 2 vs. 4). Finally, it highlights the superior catalytic activity of AlCl₃ compared to FeCl₃ under these conditions (Entry 2 vs. 5).

Chemical Reactivity and Mechanistic Investigations of 2,4 Dinitrobenzenebutyric Acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Dinitrobenzene Moiety of 2,4-Dinitrobenzenebutyric Acid

The reactivity of the dinitrobenzene ring in this compound towards substitution reactions is profoundly influenced by the powerful electronic effects of the two nitro groups. These groups are strongly electron-withdrawing, which significantly alters the electron density of the aromatic system.

Electrophilic Aromatic Substitution (SEAr):

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of the benzene (B151609) ring. alfa-chemistry.com However, the two nitro groups on the ring of this compound are potent deactivating groups. They withdraw electron density through both inductive and resonance effects, making the ring highly electron-deficient and thus, very unreactive towards electrophiles. byjus.com Reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation, which are common for benzene, are extremely difficult to perform on this substrate. alfa-chemistry.comwikipedia.org The butyric acid side chain is a weak activating group, but its effect is completely overshadowed by the deactivating power of the two nitro groups.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). msu.edu This reaction is facilitated by the presence of strong electron-withdrawing groups, like the nitro groups, which can stabilize the negative charge of the intermediate formed during the reaction. msu.educhadsprep.com For an SNAr reaction to occur, a suitable leaving group (such as a halide) must be present on the ring. While this compound itself does not have a leaving group, its derivatives, such as 4-(2,4-dinitro-1-halophenyl)butanoic acid, would be highly reactive towards nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. msu.edunrochemistry.com The formation of this complex is typically the slow, rate-determining step. byjus.com

Kinetic and Thermodynamic Parameters of Aromatic Transformations

Specific kinetic and thermodynamic data for this compound are not widely reported. However, the parameters can be inferred from studies of similar 2,4-dinitrobenzene derivatives.

For SEAr reactions , the rate-determining step is the attack of the aromatic ring on the electrophile to form the cationic Wheland intermediate (or arenium ion). alfa-chemistry.combyjus.com Due to the strong deactivating effect of the nitro groups, the activation energy for this step in this compound would be prohibitively high, resulting in an extremely slow reaction rate.

Table 1: Summary of Aromatic Substitution Reactivity

| Reaction Type | Reactivity of 2,4-Dinitrobenzene Moiety | Key Mechanistic Feature | Regiochemical Preference |

| Electrophilic (SEAr) | Extremely Low / Inert | High activation energy due to electron-poor ring. | Governed by powerful meta-directing NO₂ groups. |

| Nucleophilic (SNAr) | High (with leaving group) | Stabilization of Meisenheimer complex intermediate. | Attack at positions ortho/para to NO₂ groups. |

Reactions Involving the Butyric Acid Side Chain of this compound

The butyric acid side chain offers a different set of reactive sites, primarily the carboxylic acid group and the α-carbon atom.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a variety of derivatives through standard organic reactions. These transformations are crucial for modifying the compound's properties or for coupling it to other molecules. Common derivatizations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., H₂SO₄) yields an ester.

Amide Formation: Reaction with an amine, typically activated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), forms an amide.

Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride, which can then be easily converted to esters, amides, or other derivatives.

Reduction to an Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol. However, LiAlH₄ would also reduce the nitro groups on the aromatic ring.

Table 2: Common Derivatization Reactions of the Carboxylic Acid Group

| Derivative | Reagent(s) | Product Functional Group |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (catalyst) | -COOCH₃ |

| Amide | Amine (R-NH₂), EDAC | -CONH-R |

| Acyl Chloride | Thionyl Chloride (SOCl₂) | -COCl |

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | -CH₂OH |

Reactivity of the Alkyl Chain and Alpha-Carbon Centers

The aliphatic portion of the side chain also possesses reactive sites.

Alpha-Carbon (α-Carbon): The carbon atom adjacent to the carboxylic acid group (C2 of the butyric acid chain) is the α-carbon. The hydrogens attached to this carbon are weakly acidic and can be removed by a strong base to form an enolate. msu.eduyoutube.com This enolate is a nucleophile and can undergo further reactions. A key reaction involving the α-carbon is the Hell-Volhard-Zelinsky (HVZ) reaction . alfa-chemistry.comwikipedia.org Treatment of the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) leads to the selective halogenation at the α-position, yielding 2-bromo-4-(2,4-dinitrophenyl)butanoic acid. byjus.comorganic-chemistry.org This α-halo acid is a valuable intermediate for further synthesis, such as the introduction of an amino group to form amino acids. wikipedia.org

Alkyl Chain: The C-H bonds of the alkyl chain can undergo free-radical halogenation upon treatment with a halogen (e.g., Cl₂, Br₂) and UV light or a radical initiator. wikipedia.org This reaction is typically not very selective and can lead to a mixture of products halogenated at different positions along the chain. chadsprep.com

Reduction and Oxidation Reactions of this compound

Reduction Reactions:

The most common reduction targets in this compound are the two nitro groups. A variety of reducing agents can be employed, sometimes with the ability to selectively reduce one group over the other.

Reduction to Diamine: Strong reducing conditions, such as catalytic hydrogenation (H₂ with Pd, Pt, or Ni catalyst) or using metals in acidic solution (e.g., Sn/HCl, Fe/HCl), will typically reduce both nitro groups to amino groups (-NH₂), yielding 4-(2,4-diaminophenyl)butanoic acid. wikipedia.orglibretexts.org

Selective Reduction: It is often possible to selectively reduce one nitro group. For example, using ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or sodium hydrosulfide (B80085) (NaSH) can preferentially reduce one nitro group in a dinitro compound. In substituted dinitrobenzenes, the least sterically hindered nitro group is often reduced preferentially. For 2,4-dinitrotoluene (B133949), selective reduction typically yields 4-amino-2-nitrotoluene, suggesting that the 4-nitro group in this compound might be more susceptible to selective reduction.

Oxidation Reactions:

The alkyl side chain can be susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the benzene ring). Although this position is the delta-carbon (C4) of the butyric acid chain, it is still a benzylic carbon. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl chains attached to an aromatic ring down to a carboxylic acid group, provided the benzylic carbon has at least one hydrogen atom. libretexts.orglibretexts.org In the case of this compound, this reaction would cleave the Cβ-Cγ bond of the side chain and oxidize the benzylic carbon, potentially leading to the formation of 2,4-dinitrobenzoic acid.

Table 3: Common Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Moiety Affected | Resulting Functional Group(s) |

| Nitro Reduction (Complete) | H₂, Pd/C or Sn/HCl | Both NO₂ groups | Both -NH₂ groups (Diamine) |

| Nitro Reduction (Selective) | (NH₄)₂S or NaSH | One NO₂ group | One -NH₂ group (Nitroamine) |

| Side-Chain Oxidation | KMnO₄, heat | Butyric acid chain | Carboxylic acid (-COOH) at ring |

Photochemical Behavior and Degradation Mechanisms of this compound

The photochemical behavior of this compound is expected to be dominated by the light-absorbing 2,4-dinitrophenyl group. Upon absorption of ultraviolet (UV) light, nitroaromatic compounds can undergo a variety of degradation reactions. The primary photochemical processes typically involve the excited states of the nitro group, leading to its reduction or rearrangement, and potentially the cleavage of the butyric acid side chain.

One of the most relevant studies on a closely related compound, N-2,4-dinitrophenyl-leucine, revealed that photochemical degradation leads to the formation of 4-nitro-2-nitrosoaniline. rsc.orgrsc.org This suggests a primary degradation pathway involving the transformation of one of the nitro groups. The general mechanism for the direct photolysis of nitroaromatic compounds in aqueous solutions often involves a nitro-nitrite intramolecular rearrangement. nih.gov

The degradation of the 2,4-dinitrophenyl group can proceed through several proposed pathways:

Reduction of a Nitro Group: The excited nitro group can undergo reduction to a nitroso group (-NO), which can be further reduced to a hydroxylamino (-NHOH) and then an amino (-NH2) group. The formation of 4-nitro-2-nitrosoaniline from a DNP-amino acid is a clear example of this initial reduction step. rsc.orgrsc.org

Nitro-Nitrite Rearrangement: Upon photoexcitation, an intramolecular rearrangement can occur where a nitro group is converted to a nitrite (B80452) group (-ONO), which can then lead to the formation of phenolic compounds and the release of nitrite ions (NO2⁻). nih.gov

Homolytic Cleavage: The bond between the aromatic ring and a nitro group can break homolytically to form a phenyl radical and a nitrogen dioxide radical (•NO2).

The butyric acid side chain may also be susceptible to photochemical degradation, although this is generally less facile than the reactions of the nitro groups. Possible degradation pathways for the side chain include:

Decarboxylation: The carboxylic acid group could be lost as carbon dioxide (CO2), leading to the formation of 2,4-dinitrophenylpropane.

Oxidation of the Side Chain: The alkyl chain could be oxidized, potentially leading to chain cleavage and the formation of smaller organic acids and aldehydes.

Table 1: Potential Photochemical Degradation Products of this compound and Related Compounds

| Precursor Compound | Degradation Product | Reference |

| N-2,4-dinitrophenyl-leucine | 4-nitro-2-nitrosoaniline | rsc.orgrsc.org |

| Nitrobenzene (B124822) | Nitrophenols, Nitrohydroquinone, Nitrosobenzene | nih.gov |

| Nitroaromatic Compounds | Nitrite ions (NO₂⁻), Nitrate ions (NO₃⁻) | nih.gov |

Investigations into Reaction Intermediates and Transition States of this compound

The study of reaction intermediates and transition states is crucial for understanding the detailed mechanisms of chemical reactions involving this compound. These can be broadly categorized into those involved in photochemical reactions and those in ground-state (thermal) reactions, such as nucleophilic aromatic substitution.

Photochemical Intermediates and Transition States:

The photochemical reactions of nitroaromatic compounds proceed through short-lived, high-energy intermediates. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state (S1). This excited state can then undergo several processes:

Intersystem Crossing (ISC): The excited singlet state can convert to a more stable, longer-lived excited triplet state (T1). Triplet states are often the key reactive intermediates in the photochemistry of nitroaromatics. nih.govacs.org

Excited State Intramolecular Hydrogen Transfer (ESIHT): If a suitable hydrogen donor is present within the molecule, such as the C-H bonds of the butyric acid side chain, an intramolecular hydrogen transfer to one of the excited nitro groups could occur. This process can lead to the formation of aci-nitro intermediates. nih.govacs.org

Radical Species: Homolytic bond cleavage, as mentioned earlier, can generate radical intermediates such as phenyl radicals and nitrogen dioxide radicals.

The transition states in these photochemical reactions are the high-energy configurations of the molecule as it transforms from one state or intermediate to another, for example, the geometry of the molecule as it undergoes intersystem crossing or as a bond is being broken.

Intermediates and Transition States in Ground-State Reactions:

The electron-withdrawing nature of the two nitro groups makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a substituent (in this case, there are no good leaving groups on the ring itself, but this reactivity is characteristic of the DNP moiety).

A key intermediate in SNAr reactions of dinitrobenzene derivatives is the Meisenheimer complex . wikipedia.orglibretexts.org This is a resonance-stabilized, negatively charged intermediate formed by the addition of the nucleophile to the aromatic ring. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro groups. libretexts.org

The formation of the Meisenheimer complex is often the rate-determining step in SNAr reactions. semanticscholar.orgresearchgate.net The transition state for this step involves the partial formation of the bond between the nucleophile and the aromatic carbon. Alternatively, if the leaving group is poor, its departure from the Meisenheimer complex can be the rate-limiting step. semanticscholar.orgresearchgate.net

Table 2: Key Intermediates in the Reactions of 2,4-Dinitrobenzene Derivatives

| Reaction Type | Intermediate | Description | Reference(s) |

| Photochemical | Excited Singlet State (S1) | Short-lived, initially formed upon light absorption. | nih.govacs.org |

| Photochemical | Excited Triplet State (T1) | Longer-lived than S1, often the primary reactive excited state. | nih.govacs.org |

| Photochemical | Aci-nitro intermediate | Formed via intramolecular hydrogen transfer to a nitro group. | nih.govacs.org |

| Nucleophilic Aromatic Substitution | Meisenheimer Complex | Negatively charged, resonance-stabilized adduct of a nucleophile and the aromatic ring. | wikipedia.orglibretexts.org |

Theoretical and Computational Chemistry Studies of 2,4 Dinitrobenzenebutyric Acid

Quantum Chemical Calculations for Electronic Structure and Energetics of 2,4-Dinitrobenzenebutyric Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

For this compound, such calculations reveal how the strongly electron-withdrawing nitro groups influence the aromatic ring and the attached butyric acid sidechain. Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. In the case of this compound, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro and carboxyl groups, indicating areas susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms. Atomic charges, such as those calculated using the Mulliken population analysis, provide a quantitative measure of the electron distribution among the atoms. researchgate.net

Table 1: Calculated Electronic Properties of this compound This table presents hypothetical data based on typical results for similar nitroaromatic compounds.

| Property | Value |

|---|---|

| Energy of HOMO | -8.5 eV |

| Energy of LUMO | -3.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 4.2 D |

| Total Electronic Energy | -950.1 Hartree |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of this compound

While quantum calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations are employed to study the molecule's dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

A primary application of MD for this compound is conformational analysis. The butyric acid sidechain possesses several rotatable bonds, leading to a landscape of different possible conformations (rotamers). MD simulations can explore this landscape to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This is crucial for understanding how the molecule's shape influences its properties and interactions.

Furthermore, MD simulations are ideal for studying intermolecular interactions. By simulating multiple molecules of this compound together, often in a solvent like water, one can observe the formation of non-covalent interactions. rsc.org These include hydrogen bonds involving the carboxylic acid group and potential π-π stacking interactions between the electron-deficient dinitrobenzene rings. The radial distribution function (RDF) is a common analytical tool used in these simulations to quantify the probability of finding one atom or group at a certain distance from another. nih.gov

Table 2: Key Dihedral Angles and Predicted Conformational Preferences for this compound This table presents hypothetical data illustrating potential low-energy conformations.

| Dihedral Angle | Description | Predicted Stable Conformation(s) |

|---|---|---|

| C(ar)-C(ar)-Cα-Cβ | Rotation of the sidechain relative to the ring | ~90° (perpendicular) |

| Cα-Cβ-Cγ-C(O) | Rotation within the butyric acid chain | ~180° (anti), ±60° (gauche) |

| Cβ-Cγ-C(O)-OH | Rotation around the carboxyl group | ~0° and ~180° (planar) |

Prediction of Reactivity and Reaction Pathways via Computational Modeling for this compound

Computational modeling can predict the most likely sites of chemical reactions and map out the energetic profiles of potential reaction pathways. For this compound, reactivity can be predicted by examining the electronic properties calculated in section 4.1. For example, local reactivity descriptors like Fukui functions can be calculated to identify which atoms are most susceptible to nucleophilic or electrophilic attack.

The most apparent reactive sites are the acidic proton of the carboxylic acid group and the aromatic ring, which is activated towards nucleophilic aromatic substitution due to the two nitro groups. Computational methods can model specific reactions, such as the deprotonation of the carboxylic acid or the substitution of a nitro group by a nucleophile. researchgate.net By calculating the structures and energies of reactants, transition states, and products, a complete potential energy surface for the reaction can be constructed. researchgate.net The height of the energy barrier at the transition state (the activation energy) determines the reaction rate, allowing for a quantitative prediction of reaction kinetics. nih.gov

Table 3: Hypothetical Activation Energies for Potential Reactions of this compound This table shows illustrative energy values for plausible reaction mechanisms.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Carboxylic Acid Deprotonation (in water) | Transfer of the acidic proton to a water molecule | ~2-3 |

| Esterification with Methanol | Acid-catalyzed reaction to form a methyl ester | 15-20 |

| Nucleophilic Aromatic Substitution (with OH⁻) | Displacement of a nitro group by a hydroxide (B78521) ion | 25-30 |

Computational Approaches for Structure-Reactivity Relationships (SRR) of this compound and its Analogues

Structure-Reactivity Relationship (SRR) studies aim to build predictive models that correlate a molecule's structural or electronic features with its observed reactivity. Computational chemistry is central to modern SRR, as it can generate a wide range of numerical descriptors for a series of related molecules.

For this compound, an SRR study could involve creating a virtual library of analogues by, for example, changing the position of the nitro groups, introducing other substituents on the aromatic ring, or altering the length of the aliphatic sidechain. For each analogue, a set of quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment) would be calculated.

These descriptors would then be statistically correlated with an experimentally or computationally determined measure of reactivity (e.g., the rate constant for a specific reaction). The resulting mathematical model, often generated using techniques like partial least squares (PLS) regression, can be used to predict the reactivity of new, unsynthesized analogues and to provide insight into the key molecular features that govern reactivity. nih.gov

Table 4: Example of a Dataset for an SRR Study of this compound Analogues This table contains hypothetical data for a set of molecules to illustrate the SRR approach.

| Analogue | LUMO Energy (eV) | Charge on C4 (a.u.) | Predicted Reactivity (log k) |

|---|---|---|---|

| This compound | -3.20 | +0.15 | -4.5 |

| 2,6-Dinitrobenzenebutyric acid | -3.15 | +0.12 | -4.8 |

| 4-Nitrobenzenebutyric acid | -2.80 | +0.08 | -5.9 |

| 2,4-Dinitro-5-chlorobenzenebutyric acid | -3.35 | +0.16 | -4.2 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,6-Dinitrobenzenebutyric acid |

| 4-Nitrobenzenebutyric acid |

| 2,4-Dinitro-5-chlorobenzenebutyric acid |

| Water |

Environmental Fate and Abiotic Transformation of 2,4 Dinitrobenzenebutyric Acid

Hydrolytic Degradation Pathways and Kinetics of 2,4-Dinitrobenzenebutyric Acid in Aquatic Environments

No specific studies on the hydrolytic degradation pathways or kinetics of this compound were identified. Research on other nitroaromatic compounds suggests that the nitro groups can influence the susceptibility of other functional groups to hydrolysis, but without direct experimental evidence, any discussion would be speculative. acs.org

Photolytic and Other Abiotic Degradation Mechanisms of this compound in Various Environmental Compartments

Information regarding the photolytic degradation of this compound is not available. While nitroaromatic compounds can undergo photolysis, the specific rates and products are highly dependent on the complete structure of the molecule and the environmental conditions. cdc.gov

Adsorption, Desorption, and Leaching Behavior of this compound in Soil and Sediment Systems

There is a lack of data on the adsorption, desorption, and leaching characteristics of this compound in soil and sediment. The mobility of a compound in soil is influenced by factors such as its polarity, the organic carbon content of the soil, and pH. For related compounds like 1,3-dinitrobenzene, mobility can be high, but this cannot be directly extrapolated to this compound due to the presence of the butyric acid side chain, which would significantly alter its chemical properties. nih.gov

Volatilization and Atmospheric Transport Potential of this compound

No data was found concerning the volatility (e.g., Henry's Law constant or vapor pressure) of this compound, which is essential for assessing its potential for volatilization and atmospheric transport. The presence of the carboxylic acid group would likely decrease its volatility compared to dinitrobenzene. nih.gov

Due to these significant data gaps, providing a thorough, informative, and scientifically accurate article on the "" is not feasible without resorting to speculation or including information on compounds outside the strict scope of the request.

Biological Transformations and Interactions of 2,4 Dinitrobenzenebutyric Acid

Microbial Biodegradation and Biotransformation Mechanisms of 2,4-Dinitrobenzenebutyric Acid

There is no specific information in the reviewed scientific literature regarding the microbial biodegradation of this compound.

Isolation and Characterization of Microbial Strains Involved in Degradation

No microbial strains have been reported to be isolated or characterized for their ability to degrade this compound.

Elucidation of Enzymatic Pathways and Genetic Determinants for Degradation

The enzymatic pathways and the genetic determinants for the degradation of this compound have not been elucidated, as no degrading microorganisms have been identified.

Potential for Bioremediation of this compound Contamination

The potential for bioremediation of this compound contamination remains unknown due to the lack of studies on its microbial degradation.

Plant Uptake, Translocation, and Metabolic Transformation of this compound

Specific studies on the uptake, translocation, and metabolic fate of this compound in plants are not available in the current scientific literature.

Biochemical Interactions of this compound in Biological Systems (Excluding Toxicological Studies)

Detailed biochemical interactions of this compound, outside the scope of toxicology, have not been documented.

Enzyme Binding and Inhibition Profiles

Specific data on the enzyme binding and inhibition profiles of this compound are not available. However, studies on a related compound, 2,4-dinitrophenyl butyrate, have shown that it can serve as a substrate for certain enzymes.

| Enzyme Class | Enzyme Source | Interaction Type | Observed Outcome |

|---|---|---|---|

| Lipase | Porcine pancreas, Candida cylindracea, Pseudomonas sp., Aspergillus niger | Substrate | Hydrolysis to 2,4-dinitrophenolate |

| Esterase | General | Substrate | Cleavage of the ester bond |

It is important to note that these studies involve the ester form of the compound and are used in assays to measure enzyme activity rather than to characterize the inhibitory potential of the free acid, this compound.

Lack of Publicly Available Research Data on Ligand-Receptor Interactions of this compound

Following a comprehensive search of publicly available scientific literature, no specific research studies detailing the ligand-receptor interactions of the chemical compound this compound were identified. As a result, it is not possible to generate a scientifically accurate and detailed article on this specific topic as requested.

The creation of a thorough and informative scientific article, as instructed, requires accessible data from primary research, such as binding affinity assays, structural biology studies, or computational modeling of the compound's interaction with biological receptors. The search for such data on this compound did not yield any relevant results.

While searches were conducted for the specific compound and for broader terms related to dinitrophenyl derivatives and their protein binding characteristics, the available information does not pertain to the specific ligand-receptor interactions of this compound. The existing literature on related compounds focuses on different areas, such as the use of the 2,4-dinitrophenyl (DNP) group in immunology as a hapten to study antibody interactions or the use of reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent) for protein sequencing. These contexts are distinct from the specific, non-covalent ligand-receptor binding interactions that mediate physiological or pharmacological effects.

Without foundational research data, any attempt to generate content for the specified outline, including detailed research findings and data tables, would be speculative and would not meet the required standards of scientific accuracy. Therefore, the requested article on the "" with a focus on "Ligand-Receptor Interaction Studies" cannot be produced at this time.

Advanced Analytical Methodologies for 2,4 Dinitrobenzenebutyric Acid Detection and Quantification

Chromatographic Techniques for Separation and Analysis of 2,4-Dinitrobenzenebutyric Acid

Chromatographic methods are fundamental for the separation of this compound from complex matrices, enabling its accurate analysis. These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The separation is typically achieved using a reversed-phase column, such as a C18, where the stationary phase is nonpolar.

The mobile phase often consists of a mixture of an aqueous component (like water with an acid modifier such as formic acid to ensure the carboxylic acid is protonated) and an organic solvent, commonly acetonitrile (B52724) or methanol. epa.gov The dinitrophenyl group in the molecule is a strong chromophore, making UV-Vis detection a highly effective and common choice for quantification, with detection wavelengths typically set around 360 nm for dinitrophenyl derivatives. hitachi-hightech.com

While specific retention time data for this compound is not widely published, analysis of structurally similar compounds provides insight. For instance, in the HPLC analysis of dinitrobenzoic acids, 2,4-dinitrobenzoic acid showed a retention time of 6.4 minutes under a specific set of conditions. researchgate.net The longer, nonpolar butyric acid chain on this compound would be expected to result in a longer retention time compared to dinitrobenzoic acid under similar reversed-phase conditions due to increased hydrophobic interaction with the stationary phase.

Table 1: Representative HPLC Parameters for Nitroaromatic Carboxylic Acid Analysis

| Parameter | Typical Value/Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Detection | UV-Vis at ~360 nm |

| Flow Rate | 1.0 mL/min |

| Expected Elution | Longer retention than 2,4-Dinitrobenzoic acid |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it suitable for trace analysis. However, due to the low volatility of carboxylic acids, direct analysis of this compound by GC is challenging. gcms.cz Therefore, a derivatization step is necessary to convert the carboxylic acid group into a more volatile ester form.

Common derivatization agents include diazomethane (B1218177) or silylating agents like BSTFA. Another effective method for fatty acids involves derivatization with pentafluorobenzyl (PFB) bromide, followed by analysis using negative chemical ionization (NCI) GC-MS, which provides exceptionally low detection limits, often in the femtogram range. nih.gov

Once derivatized, the compound can be separated on a capillary column, typically with a nonpolar or mid-polar stationary phase like a DB-5MS. epa.gov The mass spectrometer then serves as a highly specific detector, identifying the compound based on its unique mass spectrum and fragmentation pattern. This approach is particularly valuable for confirming the presence of the analyte at very low concentrations in complex environmental or biological samples. nih.gov

Table 2: Typical GC-MS Workflow for Carboxylic Acid Analysis

| Step | Description |

| 1. Derivatization | Esterification of the carboxylic acid group (e.g., with PFB-Br). nih.gov |

| 2. Separation | GC with a capillary column (e.g., TG-5-SilMS). thermofisher.com |

| 3. Ionization | Electron Ionization (EI) or Negative Chemical Ionization (NCI). |

| 4. Detection | Mass Spectrometry (MS) in full scan or Selected Ion Monitoring (SIM) mode. |

Spectroscopic Methods for Structural Characterization and Quantification of this compound

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for its quantification. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguous structure determination. For this compound, ¹H NMR and ¹³C NMR would provide a complete picture of the carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically δ 7.5-9.0 ppm). The specific splitting pattern would confirm the 1,2,4-substitution pattern. The protons of the butyric acid chain would appear more upfield, with the α-methylene protons adjacent to the carbonyl group appearing around δ 2.5-3.0 ppm, followed by the β- and γ-methylene protons at higher field strengths. The coupling between these adjacent protons would result in characteristic multiplet patterns.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.5 - 9.0 | Multiplets (d, dd) |

| α-CH₂ | ~2.8 | Triplet |

| β-CH₂ | ~2.1 | Sextet |

| γ-CH₂ | ~2.5 | Triplet |

| Carboxylic Acid-H | >10 | Singlet (broad) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of the this compound molecule, which allows for the calculation of its elemental formula with high confidence. pnnl.gov This is a critical step in identifying the compound in unknown samples.

Tandem Mass Spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of a selected precursor ion. nih.gov For this compound, analysis in negative ion mode would likely select the deprotonated molecule [M-H]⁻ as the precursor. Collision-induced dissociation (CID) would then generate a series of fragment ions. Predictable fragmentation pathways for carboxylic acids include the neutral loss of water (H₂O) and carbon dioxide (CO₂). chemrxiv.org Other characteristic fragments would arise from the cleavage of the nitro groups (loss of NO₂) and fragmentation along the butyric acid side chain. Analyzing these fragments allows for the reconstruction of the molecule's structure, providing definitive identification. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Fingerprinting and Concentration Determination

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit several characteristic absorption bands. A very broad absorption between 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid dimer. A sharp, strong peak around 1700-1725 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Furthermore, strong absorptions at approximately 1530-1550 cm⁻¹ and 1340-1355 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the two nitro (NO₂) groups, respectively. pw.edu.pl

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carbonyl) | 1700-1725 | Strong, sharp |

| NO₂ (Asymmetric) | 1530-1550 | Strong |

| NO₂ (Symmetric) | 1340-1355 | Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used for quantitative analysis. The 2,4-dinitrophenyl moiety is a potent chromophore that absorbs strongly in the UV region. The UV-Vis spectrum is expected to show intense absorption maxima (λmax). For comparison, 2,4-dinitrophenol (B41442) in aqueous solution shows characteristic absorption peaks that change with environmental conditions. researchgate.net The concentration of this compound in a solution can be accurately determined by measuring its absorbance at a specific λmax and applying the Beer-Lambert law.

Optimization of Sample Preparation and Extraction Procedures for this compound from Complex Matrices

A thorough review of available scientific literature did not yield specific studies detailing the optimization of sample preparation and extraction procedures for this compound from complex matrices such as soil, water, or biological tissues.

General extraction methodologies for acidic organic compounds from such matrices often include:

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases. Optimization would typically involve selecting appropriate solvents, adjusting the pH to ensure the acidic analyte is in its neutral form for better solubility in organic solvents, and optimizing the extraction volume and number of extraction steps.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to isolate the analyte from a liquid sample. Optimization would focus on selecting the appropriate sorbent material (e.g., reversed-phase C18, ion-exchange), conditioning the sorbent, optimizing the pH of the sample during loading, choosing an effective wash solvent to remove interferences, and selecting an elution solvent that provides high recovery of the target compound.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to enhance the extraction of analytes from solid samples into a solvent. Optimization parameters would include the choice of solvent, temperature, sonication time, and ultrasonic power.

However, without experimental data derived from studies specifically targeting this compound, it is not possible to provide detailed protocols, recovery percentages, or optimized parameters. Therefore, no data table on this topic can be generated.

Development and Validation of Novel Electrochemical and Biosensor Technologies for this compound

The scientific literature search did not identify any published research on the development and validation of novel electrochemical sensors or biosensors specifically for the detection and quantification of this compound.

The development of such sensors would involve:

Electrochemical Sensors: This would require identifying an electroactive property of this compound (i.e., its ability to be oxidized or reduced at an electrode surface). Research would focus on selecting a suitable electrode material (e.g., glassy carbon, gold, modified electrodes), optimizing the supporting electrolyte composition and pH, and choosing an electrochemical technique (e.g., cyclic voltammetry, differential pulse voltammetry) to achieve low detection limits and high selectivity.

Biosensors: This approach would involve using a biological recognition element, such as an enzyme or antibody, that specifically interacts with this compound. The research would focus on immobilizing this biological component onto a transducer (e.g., an electrode or an optical surface) and measuring the signal generated upon binding or reaction with the target molecule.

Synthesis and Investigation of 2,4 Dinitrobenzenebutyric Acid Derivatives and Analogues

Rational Design and Chemical Synthesis of Chemically Modified 2,4-Dinitrobenzenebutyric Acid Analogues

The synthesis of this compound and its analogues can be approached through several synthetic routes, primarily focusing on the formation of the carbon-carbon bond between the dinitrophenyl ring and the butyric acid side chain. A key precursor for this synthesis is 4-(2,4-dinitrophenyl)butyronitrile.

One plausible synthetic pathway begins with the reaction of 2,4-dinitrotoluene (B133949) with acrylonitrile. This reaction, typically carried out in the presence of a base such as sodium hydroxide (B78521) in a solvent like dimethylformamide, proceeds via a nucleophilic addition of the deprotonated methyl group of dinitrotoluene to the acrylonitrile. This cyanoethylation reaction yields 4-(2,4-dinitrophenyl)butyronitrile. The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. For instance, refluxing the nitrile with a strong acid like concentrated sulfuric acid in water leads to the formation of 4-(4-nitrophenyl)butyric acid, and a similar procedure can be applied to its dinitro analogue to yield this compound. google.com

The rational design of analogues of this compound involves modifications at several key positions to modulate its physicochemical and potential biological properties. These modifications can include:

Substitution on the aromatic ring: Introducing additional substituents on the 2,4-dinitrophenyl ring can alter its electronic properties and steric hindrance.

Modification of the butyric acid side chain: Alterations such as changing the chain length, introducing branching, or incorporating unsaturation can influence the molecule's flexibility and lipophilicity.

Derivatization of the carboxylic acid group: Conversion of the carboxylic acid to esters, amides, or other functional groups can impact its polarity and reactivity.

A hypothetical series of rationally designed analogues is presented in the table below, illustrating potential structural modifications.

| Compound ID | Modification from this compound | Rationale for Design |

| DNBA-01 | Methyl ester of the carboxylic acid | Increased lipophilicity, potential for hydrolysis in biological systems. |

| DNBA-02 | Amide of the carboxylic acid | Introduction of hydrogen bonding capabilities, altered solubility. |

| DNBA-03 | Reduction of one nitro group to an amino group | Altered electronic properties and potential for further derivatization. |

| DNBA-04 | Introduction of a methyl group on the alpha-carbon of the butyric acid chain | Increased steric hindrance, potential for altered metabolic stability. |

| DNBA-05 | Shortening of the side chain to propanoic acid | Altered spatial arrangement of the pharmacophore. |

Exploration of Novel Chemical Reactivity and Properties of Synthesized Derivatives

The chemical reactivity of this compound and its derivatives is largely dictated by the presence of the electron-withdrawing nitro groups on the aromatic ring and the carboxylic acid functionality.

The carboxylic acid group can undergo a variety of standard transformations. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The synthesis of 2,4-dinitrophenol (B41442) esters with various carboxylic acids, such as propionic and palmitic acid, has been demonstrated using methods like the use of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) or by converting the carboxylic acid to its more reactive acid chloride. nih.govmdpi.com These methods can be analogously applied to this compound to generate a library of esters.

Amide formation is another key reaction, where the carboxylic acid is reacted with an amine, often facilitated by a coupling agent. This allows for the introduction of a wide range of substituents, thereby modifying the compound's properties.

The nitro groups on the aromatic ring are susceptible to reduction. Selective reduction of one nitro group can be challenging but may be achieved using specific reducing agents and reaction conditions. Complete reduction of both nitro groups to amino groups would significantly alter the electronic nature of the aromatic ring, transforming it from an electron-deficient to an electron-rich system.

The table below summarizes some potential reactions and the expected properties of the resulting derivatives.

| Reaction Type | Reactant | Product | Expected Change in Properties |

| Esterification | Methanol | Methyl 4-(2,4-dinitrophenyl)butanoate | Increased volatility, decreased polarity. |

| Amidation | Ammonia | 4-(2,4-dinitrophenyl)butanamide | Increased melting point, potential for hydrogen bonding. |

| Nitro Reduction | SnCl₂/HCl | 4-(2-amino-4-nitrophenyl)butanoic acid | Increased basicity, altered UV-Vis absorption. |

Structure-Activity Relationship (SAR) Studies of this compound Derivative Series

While specific biological activities of this compound are not extensively documented in the provided context, a hypothetical structure-activity relationship (SAR) study can be conceptualized based on general principles of medicinal chemistry. The goal of such a study would be to understand how different structural features of the molecule contribute to a hypothetical biological effect.

For a hypothetical SAR study, a series of derivatives would be synthesized and evaluated. The data from such a study could be tabulated to identify key structural features for activity.

Table of Hypothetical SAR Data for this compound Derivatives

| Compound ID | R1 (Position 5) | R2 (Butyric Acid Chain) | Hypothetical Activity (IC₅₀, µM) |

| DNBA-Parent | H | -(CH₂)₃COOH | 10 |

| DNBA-06 | Cl | -(CH₂)₃COOH | 5 |

| DNBA-07 | OCH₃ | -(CH₂)₃COOH | 25 |

| DNBA-08 | H | -(CH₂)₃COOCH₃ | 15 |

| DNBA-09 | H | -(CH₂)₃CONH₂ | 8 |

| DNBA-10 | H | -CH(CH₃)(CH₂)₂COOH | 12 |

Aromatic Substitution: The introduction of an electron-withdrawing group like chlorine at the 5-position (DNBA-06) hypothetically enhances activity, suggesting that an electron-deficient aromatic ring is favorable. Conversely, an electron-donating group like methoxy (B1213986) (DNBA-07) decreases activity.

Carboxylic Acid Modification: Conversion of the carboxylic acid to an amide (DNBA-09) appears to be well-tolerated or slightly beneficial for activity, possibly due to its ability to act as a hydrogen bond donor and acceptor. The methyl ester (DNBA-08) shows a slight decrease in activity.

Side Chain Modification: The introduction of a methyl group on the side chain (DNBA-10) results in a modest decrease in activity, which could be attributed to steric hindrance at the binding site.

These hypothetical SAR studies would be crucial in guiding the further design and optimization of this compound analogues for a specific biological target. The systematic modification of the lead compound and the subsequent analysis of the biological data are fundamental to the process of drug discovery and development.

Future Research Directions and Emerging Paradigms for 2,4 Dinitrobenzenebutyric Acid Research

Integration of Multi-Omics Technologies for Deeper Understanding of Biological Interactions

The advent of multi-omics technologies, including genomics, proteomics, transcriptomics, and metabolomics, offers an unprecedented opportunity to elucidate the complex biological interactions of 2,4-Dinitrobenzenebutyric acid. A significant area of research for dinitroaromatic compounds has been their interaction with biological systems, particularly in the context of toxicology and bioremediation. By employing a multi-omics approach, researchers can move beyond studying isolated effects and gain a holistic view of the cellular and molecular responses to this compound.

Future research could focus on identifying specific protein targets of this compound. For instance, studies on the related compound 2,4-dinitrotoluene (B133949) (DNT) have utilized proteomics to identify proteins that are differentially expressed in microorganisms capable of degrading DNT. A similar approach could be applied to this compound to uncover novel enzymatic pathways for its metabolism or to identify protein biomarkers of exposure.

Metabolomic studies would be instrumental in tracking the metabolic fate of this compound within an organism or a microbial community. This could lead to the identification of novel metabolites and a more comprehensive understanding of its biotransformation pathways. The integration of these multi-omics datasets will be crucial for constructing detailed models of the compound's mechanism of action and for developing potential bioremediation strategies.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omics Technology | Research Question | Potential Outcome |

| Genomics | Identification of genes involved in the degradation or resistance to this compound. | Discovery of novel enzymes and genetic pathways for bioremediation. |

| Transcriptomics | Analysis of gene expression changes in response to this compound exposure. | Understanding the cellular stress responses and regulatory networks affected by the compound. |

| Proteomics | Identification of protein targets and differentially expressed proteins upon exposure. | Elucidation of the mechanism of action and identification of biomarkers. |

| Metabolomics | Tracking the metabolic fate and biotransformation of this compound. | Characterization of metabolic pathways and identification of novel metabolites. |

Development of Sustainable and Eco-Friendly Synthetic Routes for Dinitroaromatic Compounds

The conventional synthesis of dinitroaromatic compounds often involves harsh reaction conditions and the use of strong acids, which raise environmental concerns. A key future research direction is the development of greener and more sustainable synthetic methodologies for this compound and related compounds. This includes the exploration of novel catalytic systems, the use of alternative and less hazardous solvents, and the development of more energy-efficient processes.

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to this research. For example, developing synthetic routes that start from bio-based precursors instead of petroleum-derived chemicals would significantly reduce the environmental footprint of this compound production.

Advanced Materials Science Applications Derived from this compound Scaffolds

The functional groups present in this compound, namely the nitro groups and the carboxylic acid, make it an interesting building block for the synthesis of advanced materials. The nitro groups can act as electron-withdrawing moieties and can be reduced to amino groups, which opens up a wide range of chemical modifications. The carboxylic acid group provides a handle for polymerization or for grafting the molecule onto surfaces.

Future research in this area could explore the use of this compound in the development of novel polymers. For instance, it could be incorporated into polyesters or polyamides to impart specific properties, such as thermal stability or altered electronic characteristics. The dinitroaromatic structure suggests potential applications in the field of energetic materials or as components in charge-transfer complexes.

Furthermore, the ability to modify the carboxylic acid group allows for the immobilization of this compound onto solid supports, creating functionalized materials for applications in chromatography, sensing, or catalysis. The development of sensors for the detection of specific analytes could be another promising application, where the dinitroaromatic moiety acts as a recognition element.

Q & A

Q. What are the standard analytical methods for quantifying 2,4-dinitrobenzenebutyric acid in environmental or biological matrices?

Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity for nitroaromatic compounds. Key considerations include:

- Matrix adjustment : Report both creatinine-adjusted and unadjusted concentrations in urine to account for dilution variability .

- Analyte stability : Validate stability from sample collection to analysis (e.g., under refrigeration and in preservative-free conditions), as many studies neglect this step, risking data inaccuracy .

- Contamination control : Document procedures to avoid contamination during sample handling, such as using glassware pre-rinsed with ultrapure solvents .

Q. How is this compound synthesized, and what are common intermediates?

Methodological Answer: A typical synthesis route involves nitration of benzenebutyric acid derivatives. For example:

- Step 1 : Nitration of 4-phenylbutyric acid using mixed nitric-sulfuric acid under controlled temperature (0–5°C) to avoid over-nitration.

- Step 2 : Purification via recrystallization from ethanol/water mixtures. Key intermediates include 4-nitrobenzenebutyric acid, with final product purity verified by melting point (255°C, similar to structurally related nitrobenzoic acids ).

Q. What are the primary stability challenges for this compound in experimental settings?

Methodological Answer: Stability issues arise from:

- Photodegradation : Nitro groups are light-sensitive; store samples in amber vials and minimize UV exposure during handling.

- Thermal decomposition : Avoid temperatures >100°C during analysis (e.g., in GC-MS injectors).

- Hydrolysis : Use neutral buffers in aqueous solutions, as acidic/basic conditions accelerate degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

Methodological Answer:

- Reaction stoichiometry : Use a 2:1 molar ratio of nitric acid to benzenebutyric acid to favor dinitration over mono-/trinitration.

- Temperature control : Maintain <5°C during nitration to suppress side reactions (e.g., sulfonation or oxidation).

- Byproduct identification : Employ HPLC with diode-array detection to monitor intermediates (e.g., 2-nitro isomers) and adjust reaction time accordingly .

Q. What experimental strategies resolve contradictions in environmental fate data for this compound (e.g., conflicting half-life values)?

Methodological Answer: Discrepancies often stem from variable environmental conditions. To address this:

- Controlled degradation studies : Use standardized OECD guidelines (e.g., OECD 307 for soil degradation) under defined pH, temperature, and microbial activity.

- Source tracking : Analyze isotopic signatures (δ¹³C, δ¹⁵N) to distinguish lab-synthesized vs. environmental residues .

- Meta-analysis : Apply the BEES-C framework to evaluate data quality across studies, focusing on temporal variability and matrix effects .

Q. How should degradation pathways of this compound be studied to inform environmental risk assessments?

Methodological Answer:

- Advanced oxidation processes (AOPs) : Use TiO₂@MgFe₂O₄ core-shell catalysts under UV light to simulate photocatalytic degradation, monitoring intermediates via high-resolution MS .

- Microbial degradation assays : Screen soil microbiota for nitroreductase activity under aerobic/anaerobic conditions, using ¹⁴C-labeled compounds to track mineralization rates .

- Quantitative structure-activity relationship (QSAR) models : Compare degradation kinetics with structurally similar compounds (e.g., 2,4-dichlorophenoxyacetic acid) to predict half-lives .

Q. What experimental designs are recommended for evaluating the biological activity of this compound in cell-based assays?

Methodological Answer:

- Dose-response profiling : Test concentrations from 1 nM–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo) to account for nitro group cytotoxicity.

- Metabolomic integration : Pair activity data with LC-MS-based metabolomics to identify affected pathways (e.g., glutathione depletion due to nitroreduction ).

- Positive controls : Include analogs like 3-nitrobenzoic acid to benchmark activity against known nitroaromatic toxicants .

Data Reporting and Quality Assurance

Q. How should researchers report biomonitoring data for this compound to ensure reproducibility?

Methodological Answer:

- Transparency : Disclose all quality control measures, including limit of detection (LOD), recovery rates, and intra-/inter-day precision.

- Normalization : Provide both creatinine-adjusted and specific gravity-adjusted urinary concentrations to enable cross-study comparisons .

- Metadata : Document temporal factors (e.g., sampling time relative to exposure) and potential confounders (e.g., diet, co-exposure to other nitro compounds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.